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Compound Name: YK11

Cat. No.: B3028966 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the steroidal selective androgen receptor

modulator (SARM) YK11 with other androgens and SARMs. We will delve into the

independently validated mechanism of action of YK11, supported by experimental data, and

present it alongside comparable data for Dihydrotestosterone (DHT), a potent endogenous

androgen, and the well-characterized non-steroidal SARMs, LGD-4033 and Ostarine (MK-

2866).

Executive Summary
YK11 exhibits a unique dual mechanism of action, distinguishing it from traditional androgens

and other SARMs. It functions as a partial agonist of the androgen receptor (AR) and, crucially,

stimulates the production of follistatin, a potent inhibitor of myostatin. This dual action is

believed to be the primary driver of its significant myostatic (muscle-building) effects. In vitro

studies have demonstrated that YK11 can induce myogenic differentiation more effectively than

the potent androgen DHT.[1] This guide will present the available quantitative data, detail the

experimental protocols used for these assessments, and provide visual diagrams to elucidate

the complex signaling pathways involved.

Comparative Analysis of Androgenic Compounds
The following table summarizes key quantitative parameters for YK11 and its comparators. It is

important to note that a definitive Ki or EC50 value for YK11 from peer-reviewed competitive
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binding or reporter assays is not readily available in the public domain, a notable gap in the

current research landscape.

Parameter YK11
LGD-4033

(Ligandrol)

Ostarine (MK-

2866)

Dihydrotestoste

rone (DHT)

Receptor Binding

Affinity (Ki)
Not available ~1 nM[2] 3.8 nM

~0.25-0.5 nM

(Kd)[3]

AR

Transcriptional

Activation

(EC50)

Partial agonist;

specific EC50

not available

4.4 nM <10 nM ~0.13 nM[3]

Myogenic

Differentiation

Markers (in

C2C12 cells)

More significant

induction of

MyoD, Myf5, and

myogenin than

DHT[1]

Data not

available

Stimulates

MyoD,

myogenin, and

MyH

expression[4][5]

Induces

myogenic

differentiation[1]

Follistatin

Expression

Induces follistatin

expression[1]
Not reported Not reported

Does not induce

follistatin

expression[1]

Mechanism of Action: A Deeper Dive
The anabolic effects of androgens are primarily mediated through the androgen receptor, a

ligand-activated transcription factor. Upon binding, the ligand-receptor complex translocates to

the nucleus and modulates the expression of target genes.

Dihydrotestosterone (DHT): As a full agonist, DHT binds to the AR with high affinity, inducing a

conformational change that promotes the N/C-terminal interaction of the receptor, a critical step

for robust transcriptional activation of androgen-responsive genes.[3][6] This leads to the

downstream effects on muscle growth and other androgen-dependent processes.

LGD-4033 and Ostarine: These non-steroidal SARMs are designed to selectively target the AR

in muscle and bone tissue, with lower activity in other tissues like the prostate. They act as AR
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agonists, promoting anabolic activity with a more favorable safety profile compared to

traditional anabolic steroids.[2][7]

YK11's Dual Pathway: YK11, a steroidal SARM, also binds to the androgen receptor and acts

as a partial agonist.[1] This means it activates the receptor, but not to the same maximal extent

as a full agonist like DHT. The key differentiating factor in YK11's mechanism is its ability to

significantly increase the expression of follistatin.[1] Follistatin is a natural antagonist of

myostatin, a protein that negatively regulates muscle growth. By inhibiting myostatin, YK11
effectively removes a key brake on muscle development, leading to enhanced myogenic

differentiation.[1] This follistatin-mediated pathway is independent of its direct interaction with

the androgen receptor and is a feature not observed with DHT.[1]

Visualizing the Pathways and Protocols
To further clarify these mechanisms and the experimental approaches used to validate them,

the following diagrams are provided.
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Experimental Assays

1. AR Binding Affinity 2. AR Transcriptional Activation 3. Myogenic Differentiation

Competitive Binding Assay
(e.g., with radiolabeled DHT)

Determine Ki Value

Luciferase Reporter Assay
(AR-responsive element)

Determine EC50 Value

Culture C2C12 Myoblasts

Induce Differentiation
(low serum medium + compound)

Western Blot for Myogenic Markers
(MyoD, Myogenin, MyHC)

Quantify Protein Expression
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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